molecular formula C6H8N2O B3354011 5-Amino-2-methylpyridin-3-ol CAS No. 57183-27-4

5-Amino-2-methylpyridin-3-ol

Cat. No.: B3354011
CAS No.: 57183-27-4
M. Wt: 124.14 g/mol
InChI Key: AHXIJVRNUUKIEQ-UHFFFAOYSA-N
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Description

5-Amino-2-methylpyridin-3-ol: is a heterocyclic organic compound that belongs to the pyridine family It features an amino group at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-2-methylpyridin-3-ol involves the Suzuki cross-coupling reaction . This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with various arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-methylpyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alkyl halides and bases like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Nucleophilic substitution: Alkylated derivatives.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or other reduced forms.

Scientific Research Applications

5-Amino-2-methylpyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-methylpyridin-3-ol largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. Additionally, the methyl group can affect the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylpyridine: Similar structure but lacks the hydroxyl group.

    3-Amino-2-methylpyridine: Similar structure but the positions of the amino and methyl groups are different.

    5-Amino-2-hydroxypyridine: Similar structure but lacks the methyl group.

Uniqueness

5-Amino-2-methylpyridin-3-ol is unique due to the presence of all three functional groups (amino, methyl, and hydroxyl) on the pyridine ring

Properties

IUPAC Name

5-amino-2-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-6(9)2-5(7)3-8-4/h2-3,9H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXIJVRNUUKIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575857
Record name 5-Amino-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57183-27-4
Record name 5-Amino-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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